Ferulic acid

Vue d'ensemble

Description

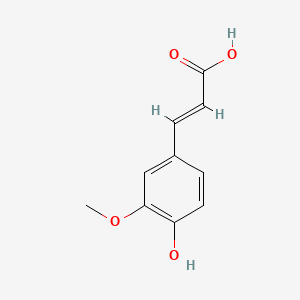

L'acide ferulique est un composé phénolique naturel présent dans les parois cellulaires des plantes, en particulier dans les graines et les feuilles. Il s'agit d'un dérivé de l'acide hydroxycinnamique et il est reconnu pour ses propriétés antioxydantes. La formule chimique de l'acide ferulique est C₁₀H₁₀O₄, et il est couramment présent dans des plantes comme le riz, l'avoine, le blé, et des fruits comme les oranges et les pommes . L'acide ferulique est un solide de couleur ambrée et est classé comme un phytochimique phénolique .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'acide ferulique peut être synthétisé par diverses méthodes, y compris la synthèse chimique et les approches biotechnologiques. Une méthode courante implique l'utilisation d'Escherichia coli modifiés métaboliquement, où des gènes codant des enzymes telles que la tyrosine ammonia-lyase, la p-coumarate 3-hydroxylase et la caféate O-méthyltransférase sont introduits pour produire de l'acide ferulique à partir de la L-tyrosine .

Méthodes de Production Industrielle : La production industrielle d'acide ferulique implique souvent l'extraction de matières végétales riches en acide ferulique, telles que le son de blé, le son de riz et la balle de maïs. Les méthodes comprennent l'hydrolyse alcaline, le traitement enzymatique biologique et la fermentation. Par exemple, l'acide ferulique peut être extrait de la balle de maïs avec une pureté et un rendement élevés par une série d'étapes impliquant l'extraction, la séparation et la purification .

Analyse Des Réactions Chimiques

Types de Réactions : L'acide ferulique subit diverses réactions chimiques, notamment :

Oxydation : L'acide ferulique peut être oxydé pour former des quinones et d'autres produits d'oxydation.

Réduction : Il peut être réduit pour former de l'acide dihydroferulique.

Substitution : L'acide ferulique peut subir des réactions de substitution, telles que l'estérification avec des alcools pour former des esters.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des catalyseurs acides tels que l'acide sulfurique sont souvent utilisés dans les réactions d'estérification.

Principaux Produits :

Oxydation : Quinones et autres produits d'oxydation.

Réduction : Acide dihydroferulique.

Substitution : Esters d'acide ferulique.

4. Applications de la Recherche Scientifique

L'acide ferulique a un large éventail d'applications de recherche scientifique en raison de ses activités biologiques :

Chimie : Utilisé comme précurseur pour la synthèse d'autres composés aromatiques.

Biologie : Étudié pour son rôle dans la structure et la fonction des parois cellulaires végétales.

Médecine : Présente des propriétés antioxydantes, anti-inflammatoires, anticancéreuses et antimicrobiennes.

5. Mécanisme d'Action

L'acide ferulique exerce ses effets par divers mécanismes :

Activité Antioxydante : Il piège les radicaux libres et inhibe les enzymes qui génèrent des radicaux libres.

Activité Anti-inflammatoire : Il inhibe la production de cytokines pro-inflammatoires et module les voies de signalisation telles que la voie du facteur nucléaire kappa-light-chain-enhancer des cellules B activées (NF-κB).

Activité Anticancéreuse : Il induit l'apoptose dans les cellules cancéreuses en générant des espèces réactives de l'oxygène et en interférant avec la progression du cycle cellulaire.

Applications De Recherche Scientifique

Pharmacological Properties

Ferulic acid exhibits a broad spectrum of biological activities, making it a valuable compound in medicinal chemistry. Its key pharmacological properties include:

- Antioxidant Activity : this compound is known for its ability to scavenge free radicals, thereby reducing oxidative stress. This property is crucial in preventing cellular damage and related diseases such as cancer and cardiovascular disorders .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties that can alleviate symptoms in conditions like arthritis and other inflammatory diseases .

- Antimicrobial Activity : this compound has shown efficacy against various pathogens, making it a potential candidate for developing antimicrobial agents .

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and skin cancers .

- Antidiabetic Effects : The compound may help regulate blood glucose levels by enhancing insulin sensitivity and inhibiting enzymes involved in carbohydrate metabolism .

Delivery Systems

Despite its therapeutic potential, the clinical application of this compound is limited by its poor solubility and bioavailability. Recent advancements in nanotechnology have led to the development of novel delivery systems that improve these parameters:

- Nanoparticle-Based Systems : Various polymer-based and lipid-based nanoparticles have been designed to encapsulate this compound, enhancing its solubility and stability. These systems allow for controlled release and targeted delivery, which significantly improves therapeutic efficacy while minimizing side effects .

- Chalcone Derivatives : Novel derivatives of this compound containing chalcone moieties have been synthesized to enhance plant resistance, indicating its potential use in agricultural applications as well .

Comprehensive Data Table

The following table summarizes the key applications of this compound based on recent research findings:

Case Studies

Several studies illustrate the therapeutic potential of this compound:

- Skin Protection Against UV Radiation : A study demonstrated that applying this compound to fibroblasts prior to UV exposure significantly reduced reactive oxygen species production and protected against DNA damage. This suggests its utility in photoprotective skincare formulations .

- Diabetes Management : In animal models, this compound has been shown to lower blood glucose levels and improve lipid profiles, indicating its potential as a dietary supplement for managing diabetes .

- Cancer Treatment : Research has highlighted the effectiveness of this compound in inhibiting tumor growth in breast cancer models through mechanisms involving apoptosis induction and cell cycle arrest .

Mécanisme D'action

Ferulic acid exerts its effects through various mechanisms:

Antioxidant Activity: It scavenges free radicals and inhibits enzymes that generate free radicals.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.

Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species and interfering with cell cycle progression.

Comparaison Avec Des Composés Similaires

L'acide ferulique est similaire à d'autres acides hydroxycinnamiques, tels que l'acide caféique, l'acide p-coumarique et l'acide sinapique. il est unique en raison de ses puissantes propriétés antioxydantes et de sa capacité à former des radicaux phénoxy stables .

Composés Similaires :

Acide Caféique : Un autre acide hydroxycinnamique aux propriétés antioxydantes.

Acide p-Coumarique : Présent dans de nombreuses plantes et possède des propriétés antioxydantes et anti-inflammatoires.

Acide Sinapique : Connu pour ses activités antioxydantes et antimicrobiennes.

Activité Biologique

Ferulic acid (FA) is a naturally occurring phenolic compound found in various plants, particularly in the cell walls of grains, fruits, and vegetables. It has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, supported by case studies and research findings.

1. Antioxidant Activity

This compound is widely recognized for its antioxidant properties , which play a crucial role in protecting cells from oxidative stress. It acts as a free radical scavenger and enhances the body's endogenous antioxidant defenses.

- Mechanism of Action : FA stabilizes free radicals through resonance stabilization of the phenoxy radical, effectively terminating radical chain reactions. It also up-regulates the heme oxygenase-biliverdin reductase system, leading to increased bilirubin production, an endogenous antioxidant .

- Case Study : A study demonstrated that FA reduced intracellular reactive oxygen species (ROS) production in human fibroblasts exposed to UV radiation. Cells treated with FA exhibited lower cytotoxicity and lipid peroxidation compared to untreated controls .

2. Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory activity , contributing to its therapeutic potential in various inflammatory conditions.

- Research Findings : In a meta-analysis evaluating FA's effects on acute ischemic stroke in rats, it was found that FA significantly reduced inflammatory markers and improved neurological outcomes by inhibiting excitotoxicity and apoptosis .

- Data Table :

| Parameter | Control Group | FA Treatment Group | p-value |

|---|---|---|---|

| Infarct Size | 45% | 25% | <0.05 |

| Neurological Deficit Score | 6 | 3 | <0.001 |

| Cleaved Caspase-3 Levels | 30% | 10% | <0.0001 |

3. Neuroprotective Properties

FA has shown promise in neuroprotection , particularly in neurodegenerative diseases like Alzheimer's.

- Mechanism of Action : FA inhibits the activity of β-secretase (BACE-1), reducing amyloid-beta aggregation associated with Alzheimer’s disease. It also enhances the expression of matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling .

- Case Study : A study on Alzheimer’s models indicated that treatment with FA improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for Alzheimer's disease .

4. Anticancer Activity

The anticancer properties of this compound have been extensively studied, revealing its ability to inhibit tumor growth through various mechanisms.

- Research Findings : FA has been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK pathways. It also enhances the efficacy of chemotherapeutic agents like doxorubicin .

- Data Table :

| Cancer Type | Effect of FA Treatment | Mechanism |

|---|---|---|

| Breast Cancer | Inhibition of cell proliferation | Induction of apoptosis via caspase activation |

| Colorectal Cancer | Reduced tumor size | Modulation of Wnt/β-catenin signaling |

5. Wound Healing Properties

This compound has been shown to accelerate wound healing processes through its antioxidant and anti-inflammatory effects.

Propriétés

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEBMYQBYZTDHS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Record name | ferulic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ferulic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24276-84-4 (mono-hydrochloride salt) | |

| Record name | Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70892035 | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS], Tan powder; [Alfa Aesar MSDS], Solid | |

| Record name | Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000269 [mmHg] | |

| Record name | Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

537-98-4, 1135-24-6, 97274-61-8 | |

| Record name | trans-Ferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097274618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4'-hydroxy-3'-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVM951ZWST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERULIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 171 °C | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.